molecular formula C17H10O3 B2682968 2-Phenylfuro[2,3-h]chromen-4-one CAS No. 482-00-8

2-Phenylfuro[2,3-h]chromen-4-one

Cat. No. B2682968
CAS RN: 482-00-8
M. Wt: 262.264
InChI Key: NQNOTBRHBRJKKH-UHFFFAOYSA-N
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Description

“2-Phenylfuro[2,3-h]chromen-4-one” is a heterocyclic organic compound . It is also known as “Lanceolatin B” and has the empirical formula C17H10O3 .


Synthesis Analysis

The synthesis of 2-Phenylfuro[2,3-h]chromen-4-one and its derivatives has been reported in several studies . For instance, a series of 2-Phenyl-4H-chromen-4-one and its derivatives were designed, synthesized, and evaluated for their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .


Molecular Structure Analysis

The molecular structure of 2-Phenylfuro[2,3-h]chromen-4-one is characterized by a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-ch depend on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

The reactions of 2-Phenylfuro[2,3-h]chromen-4-one with other compounds have been studied. For example, the reaction of pyrazole-3(5)-diazonium salts with 4-hydroxy-2H-chromen-2-one furnished colored azo compounds or hydrazones .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylfuro[2,3-h]chromen-4-one include a molecular weight of 262.26 . It is a solid compound that is soluble in DMSO at a concentration of 1 mg/mL .

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile Synthesis Routes : The synthesis of phenyl, phenylsulfanyl, and phenylselanyl substituted pyrano[3,2-c]chromenes, which are closely related to 2-Phenylfuro[2,3-h]chromen-4-one, has been achieved under mild conditions. This process involves cyclocondensation and further treatment leading to various derivatives (Lácová et al., 2010).
  • Molecular and Supramolecular Structures : The molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers, related to 2-Phenylfuro[2,3-h]chromen-4-one, have been reported, with an emphasis on their molecular and supramolecular structures as established by X-ray diffraction (Padilla-Martínez et al., 2011).

Pharmaceutical and Biomedical Applications

  • Novel Biomedical Structures : An efficient synthesis of biologically intriguing structures related to 2-Phenylfuro[2,3-h]chromen-4-one has been developed. This synthesis could have broad applications in biomedical-program structures (Zhou et al., 2013).
  • Spectroscopic Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of several benzopyran analogues, including compounds related to 2-Phenylfuro[2,3-h]chromen-4-one, have been reported. These studies are significant for understanding the physicochemical properties and biological activity of these compounds (Al-Otaibi et al., 2020).

Other Applications

  • Antibacterial Activity : Certain derivatives of 2-Phenylfuro[2,3-h]chromen-4-one have shown promising antibacterial activity against both gram-positive and gram-negative bacteria (Aragade et al., 2012).
  • Computational and Spectral Studies : Computational studies, including density functional method calculations, have been conducted on 6-phenylazo-3-(p-tolyl)-2H-chromen-2-one, a compound closely related to 2-Phenylfuro[2,3-h]chromen-4-one. These studies provide insights into the molecule's stability and intramolecular charge transfer (Manimekalai & Vijayalakshmi, 2015).
  • Electron Acceptors in Organic Solar Cells : Donor-acceptor-acceptor-based non-fullerene acceptors comprising terminal chromen-2-one functionality have been designed for efficient bulk-heterojunction devices in organic solar cells (Rao et al., 2017).

Future Directions

The future directions for the study of 2-Phenylfuro[2,3-h]chromen-4-one could involve further investigation into its biological activities and potential therapeutic applications . For instance, it could be further studied for its potential use in the treatment of Alzheimer’s disease .

properties

IUPAC Name

2-phenylfuro[2,3-h]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O3/c18-14-10-16(11-4-2-1-3-5-11)20-17-12(14)6-7-15-13(17)8-9-19-15/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQNOTBRHBRJKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C4=C(C=C3)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylfuro[2,3-h]chromen-4-one

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